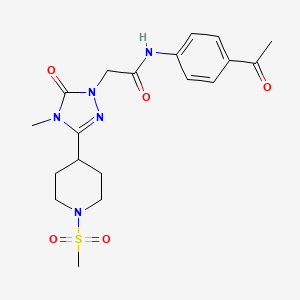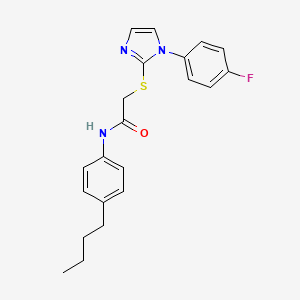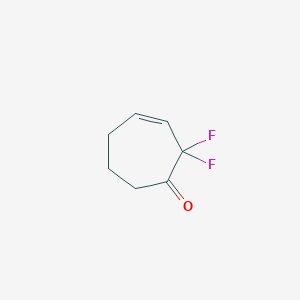
2,2-Difluorocyclohept-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorocyclohept-3-en-1-one is a chemical compound with the CAS Number: 2241138-05-4 . It has a molecular weight of 146.14 . The IUPAC name for this compound is this compound . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F2O/c8-7(9)5-3-1-2-4-6(7)10/h3,5H,1-2,4H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 146.14 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Catalytic and Enantioselective Reactions
One area of focus has been the development of catalytic and enantioselective reactions involving difluoromethylene-containing compounds. For instance, tris(1,2-diphenylethylenediamine)cobalt(III) complexes have been identified as effective hydrogen bond donor catalysts for enantioselective α-aminations of 1,3-dicarbonyl compounds, highlighting their utility in synthesizing compounds derived from five- or six-membered ring ketones, including cycloheptanone (Kumar, Ghosh, & Gladysz, 2016). This method demonstrates the potential for creating high-value, enantioenriched products in organic synthesis.
Photoredox Catalysis
Another significant application is in photoredox catalysis, where difluoromethylene groups play a critical role in the fluoromethylation of carbon-carbon multiple bonds. The development of new protocols for tri- and difluoromethylation has been a vital subject, with photocatalysis emerging as a useful tool for radical reactions through visible-light-induced single-electron-transfer processes. This technique has enabled efficient and selective radical fluoromethylation without the need for sacrificial redox agents, showcasing the versatility of difluoromethylene-containing compounds in organic synthesis (Koike & Akita, 2016).
Molecular Structure and Dynamics
Research on the molecular structure and dynamics of difluorocycloalkanes and their derivatives has provided insights into their conformational preferences and reactivity. Studies involving NMR spectroscopy and computational methods have explored the conformational equilibria and reaction pathways of difluorocyclohexane and cycloheptane derivatives, contributing to a deeper understanding of their chemical behavior (Wiberg, Hinz, Jarret, & Aubrecht, 2005).
Applications in Material Science and Engineering
Difluoromethylene groups have also found applications in material science and engineering, particularly in the development of electrolyte additives for lithium-ion batteries. The incorporation of difluoromethylene-containing compounds as electrolyte additives has been investigated to enhance the performance and stability of lithium-ion batteries at high charge voltages, underscoring the importance of these compounds in energy storage technologies (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).
Safety and Hazards
The safety information for 2,2-Difluorocyclohept-3-en-1-one includes several hazard statements: H226, H302, H315, H319, H335 . These codes correspond to various hazards, including flammability (H226), harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2,2-difluorocyclohept-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)5-3-1-2-4-6(7)10/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMRZCYXWLJPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C(=O)C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

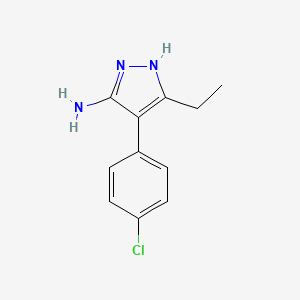

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2651619.png)
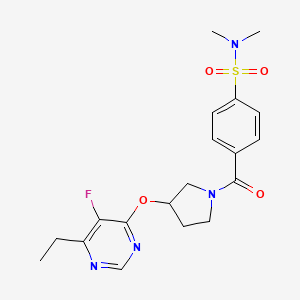
![2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2651623.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate](/img/structure/B2651626.png)

![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)
![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)
![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2651633.png)
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2651634.png)
